molecular formula C22H23FN2O3S B14978453 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide

Cat. No.: B14978453
M. Wt: 414.5 g/mol
InChI Key: JIKXHKNYNLREFF-UHFFFAOYSA-N
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Description

N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide is a structurally complex benzamide derivative featuring a pyrrole core substituted with a 4-fluorophenyl sulfonyl group, methyl groups at positions 4 and 5, and an isopropyl group at position 1. The benzamide moiety is attached to the pyrrole ring via the nitrogen atom at position 2.

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]benzamide

InChI

InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)19-12-10-18(23)11-13-19)21(25)24-22(26)17-8-6-5-7-9-17/h5-14H,1-4H3,(H,24,26)

InChI Key

JIKXHKNYNLREFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a pyrrole derivative under basic conditions to form the sulfonylated pyrrole intermediate. This intermediate is then coupled with benzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group is known to interact with enzyme active sites, leading to inhibition of enzymatic activity. The benzamide moiety can interact with protein binding sites, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Key Structural Differences :

Compound Core Structure Substituents at Key Positions Potential Impact
Target Compound Pyrrole-Benzamide 4-Fluorophenyl sulfonyl, isopropyl Enhanced electrophilicity, stability
, Entry 5 Propanamide-Benzamide 4-Methoxyphenyl, hydroxy-phenyl Higher lipophilicity, reduced reactivity
, Entry 6 Propanamide-Benzamide 4-Ethoxyphenyl, hydroxy-phenyl Increased steric hindrance

Fluorinated Benzamide Inhibitors

Fluorinated benzamides are prominent in drug discovery due to fluorine’s ability to modulate binding affinity and metabolic stability. For example:

  • N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (): This compound demonstrated a binding affinity of −9.0 kcal/mol against Anopheles gambiae kynurenine formamidase (KFase) in computational studies. The fluorobenzamide group likely engages in halogen bonding with enzyme active sites, a feature shared with the target compound’s 4-fluorophenyl sulfonyl group .
  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (, Example 53): The dual fluorophenyl and benzamide motifs enhance target selectivity, though the chromenone scaffold differs significantly from the pyrrole core in the target compound .

Binding Affinity Comparison :

Compound Target Enzyme/Protein Binding Affinity (kcal/mol) Reference
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Anopheles gambiae KFase −9.0
Target Compound Not experimentally reported N/A

Sulfonamide-Containing Analogs

Sulfonamide groups are critical for interactions with enzymes such as carbonic anhydrases or sulfotransferases. Notable examples include:

  • N-[3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (): While lacking a sulfonyl group, the carboxamide and chloropyrazole motifs highlight the diversity of sulfonamide-free analogs in medicinal chemistry .

Sulfonamide Group Comparison :

Compound Sulfonamide Substituent Adjacent Functional Groups Potential Role
Target Compound 4-Fluorophenyl Pyrrole, isopropyl Halogen bonding, stability
Compound Trimethylbenzenesulfonamide Bromopyrimidine Steric hindrance, electron withdrawal

Research Findings and Data

Notes

  • Structural analogs suggest that fluorinated aromatic groups and sulfonamide moieties are advantageous for target engagement, but scaffold differences (e.g., pyrrole vs. pyrimidine) may limit direct extrapolation .
  • Computational studies, such as those employing SHELX-refined crystallographic data (), could further elucidate the target compound’s binding modes .

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